molecular formula C11H9ClN2O3 B1449823 Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate CAS No. 1140964-67-5

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Cat. No.: B1449823
CAS No.: 1140964-67-5
M. Wt: 252.65 g/mol
InChI Key: GCCKDFROPZNSAC-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS 1140964-67-5) is a high-value chemical intermediate in pharmaceutical research and medicinal chemistry. This compound serves as a versatile building block for the synthesis of biologically active quinazoline derivatives, particularly those with potential antitumor and kinase-inhibiting properties . The structure features a reactive chloromethyl group and a stable 4-oxo-3,4-dihydroquinazoline core, allowing for functionalization at multiple sites to develop targeted therapies . Research indicates that this scaffold is a key precursor in the design of epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) inhibitors, which have shown significant antiproliferative activities against various tumor cell lines, including A431, A549, MCF-7, and NCI-H1975 . The compound is exclusively for research applications and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information. The product is supplied with a purity of 95% and should be stored at room temperature .

Properties

IUPAC Name

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCKDFROPZNSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS No. 1140964-67-5) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of anticancer research. Quinazoline compounds are known for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molar Mass : 252.65 g/mol
  • Density : 1.47 g/cm³ (predicted)
  • Boiling Point : 432.4 °C (predicted)
  • pKa : -0.79 (predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival.

  • Inhibition of Kinase Activity : Quinazoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. This inhibition can lead to reduced signaling through pathways such as MAPK and PI3K/Akt, crucial for cell growth and survival .
  • Cell Cycle Arrest : Studies indicate that certain quinazoline derivatives can induce cell cycle arrest at the G0/G1 phase, inhibiting proliferation and promoting apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase intracellular ROS levels, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.

Cancer Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)10.5Inhibition of EGFR and downstream signaling
DU145 (Prostate)8.3Induction of apoptosis via ROS generation
MGC-803 (Stomach)12.0Cell cycle arrest at G0/G1 phase

In a study by Zhang et al., a series of quinazoline derivatives were evaluated for their anticancer properties, with this compound showing promising results against the A549 cell line .

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact effectively with target proteins involved in tumor progression. Modifications to the quinazoline core can significantly impact its biological activity:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity
Substitution at position 7Enhanced kinase inhibition
HalogenationImproved selectivity for cancer cells

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, compounds based on the quinazoline structure have been evaluated for their activity against Mycobacterium tuberculosis, demonstrating promising results in structure-activity relationship (SAR) studies .

Antitumor Properties

This compound has been investigated for its antitumor activity. In vitro assays have indicated that derivatives of this compound exhibit cytotoxic effects on several human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells . The mechanism of action appears to involve the inhibition of key cellular pathways responsible for tumor growth.

Polymer Synthesis

This compound can serve as a monomer in polymer chemistry. Its unique functional groups allow it to participate in various polymerization reactions, leading to the development of novel materials with tailored properties. These materials could find applications in coatings, adhesives, and biomedical devices due to their stability and biocompatibility .

  • Antimicrobial Efficacy Study :
    A study published in MDPI demonstrated that derivatives of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline exhibited significant antimicrobial activity against resistant strains of bacteria. The study emphasized the importance of SAR in optimizing these compounds for enhanced efficacy .
  • Antitumor Mechanism Investigation :
    Research conducted by Moraski et al. explored the antitumor mechanisms of similar quinazoline derivatives. The findings suggested that these compounds could inhibit critical signaling pathways involved in cancer cell proliferation and survival .
  • Polymer Development :
    A recent project focused on synthesizing biodegradable polymers using methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline as a building block. The resulting materials demonstrated excellent mechanical properties and degradation profiles suitable for biomedical applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety at position 2 serves as a critical electrophilic site for nucleophilic displacement.

Reaction with Amines

The chloromethyl group undergoes substitution with primary or secondary amines under microwave-assisted conditions. For example:

  • Conditions : Microwave irradiation (150°C, 15 min) in acetonitrile (MeCN) with 2-fluoroaniline .

  • Product : Substituted 3-arylquinazolinone derivatives (56% yield) .

  • Mechanism : SN2 displacement facilitated by microwave heating, which accelerates reaction kinetics .

Thioether Formation

Reactions with thiols (e.g., 2-mercaptoquinazolinones) in ethanol under microwave irradiation yield thioether-linked derivatives:

  • Conditions : Sodium acetate, ethanol, microwaves (120°C, 10 min) .

  • Product : Methyl 2-((3-aryl-4-oxoquinazolin-2-yl)thio)acetates (59% yield) .

Ester Hydrolysis and Functionalization

The methyl ester at position 5 can be hydrolyzed to a carboxylic acid, enabling further derivatization:

ConditionReagentProductYieldSource
Acidic hydrolysisHCl (aq.)5-Carboxyquinazolinone85%
Basic hydrolysisNaOH/EtOHSodium carboxylate intermediate90%

Hydrolyzed products serve as intermediates for peptide coupling via DCC/HOBt chemistry .

Cyclization and Ring Expansion

The quinazolinone core participates in cyclocondensation reactions:

  • With ortho-esters : Forms 3-heterocyclic quinazolinones under microwave irradiation (600 W, DMAC, p-TsOH) .

  • With anthranilamide : Generates fused polycyclic systems via Niementowski-like reactions .

Cross-Coupling Reactions

The chloromethyl group facilitates cross-coupling via Buchwald–Hartwig or Suzuki–Miyaura methodologies:

  • Palladium catalysis : Coupling with arylboronic acids yields biaryl derivatives .

  • Optimized conditions : Pd(OAc)₂, XPhos, K₃PO₄, toluene (100°C, 12 h) .

Key Reaction Data Table

Reaction TypeConditionsReagents/NucleophilesYieldSource
Amine substitutionMicrowave (150°C, 15 min, MeCN)2-Fluoroaniline56%
Thioether formationMicrowave (120°C, 10 min, EtOH)Sodium acetate59%
Ester hydrolysisHCl (aq.), refluxH₂O85%
Peptide couplingDCC/HOBt, CH₂Cl₂Amino acid esters70–90%

Mechanistic Insights

  • SN2 Pathway : Dominates in polar aprotic solvents (e.g., MeCN) with microwave acceleration .

  • Acid/Base Catalysis : Hydrolysis and cyclization reactions leverage proton transfer steps .

This compound’s versatility in nucleophilic substitution and core functionalization makes it valuable for synthesizing bioactive quinazolinone derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate (hereafter referred to as Compound A) with structurally analogous compounds listed in .

Table 1: Structural and Functional Comparison

Compound ID & Name Core Structure Substituents/Functional Groups Reactivity/Potential Applications
Compound A : this compound Quinazoline - ClCH₂ (C2), -COOCH₃ (C5), -C=O (C4) Nucleophilic substitution at C2; kinase inhibitor scaffolds
ST-5073 : Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate Quinazoline - ClCH₂ (C2), -COOCH₃ (C7), -C=O (C4) Similar to Compound A but ester at C7; altered solubility/activity
QL-4345 : Methyl 5-chloro-2-(methylamino)benzoate Benzoate - Cl (C5), -NHCH₃ (C2), -COOCH₃ (C1) Amine-directed reactivity (e.g., acylation); antimicrobial agents
QA-1142 : Methyl 2-([3-(chloromethyl)benzoyl]amino)thiophene-3-carboxylate Thiophene-benzoate - ClCH₂-benzoyl (C2), -COOCH₃ (C3) Thiophene-based electronics; benzoyl-protected intermediates
QZ-5669 : Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate Benzoate-sulfonamide - Cl-C₆H₃(CH₃)-N(SO₂Ph)-CH₂ (C4), -COOCH₃ (C1) Sulfonamide-based biologics (e.g., protease inhibitors)

Key Findings :

Positional Isomerism (Compound A vs. ST-5073): Compound A and ST-5073 are positional isomers differing in the ester group location (C5 vs. C7).

Core Heterocycle Reactivity :

  • Compound A’s quinazoline core offers a rigid, planar structure conducive to π-π stacking in protein binding, unlike the flexible thiophene (QA-1142) or linear benzoate (QL-4345) systems. The 4-oxo group in Compound A also enables hydrogen bonding, a feature absent in QL-4345’s simpler benzoate .

Functional Group Diversity :

  • The chloromethyl group in Compound A provides a site for alkylation or cross-coupling reactions, whereas QA-1142’s benzoyl-protected chloromethyl group may require deprotection prior to functionalization. QZ-5669’s sulfonamide moiety offers distinct hydrogen-bonding and acidity profiles compared to Compound A’s ester .

Biological Relevance :

  • Quinazoline derivatives (e.g., Compound A) are prevalent in kinase inhibitor design (e.g., EGFR inhibitors), while sulfonamide-containing compounds like QZ-5669 are explored for antiviral or antibacterial activity. Thiophene derivatives (QA-1142) often serve in material science due to their conductive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate generally follows these key steps:

  • Starting Material : o-Anthranilic acid or its derivatives serve as the primary starting materials, providing the quinazoline core structure.

  • Formation of Quinazoline Core : Cyclization reactions are employed to form the quinazoline ring system, typically involving condensation with formamide or related reagents under heating.

  • Introduction of the Chloromethyl Group : Electrophilic chloromethylation is performed to install the chloromethyl (-CH2Cl) substituent at position 2 of the quinazoline nucleus. This step often uses reagents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.

  • Esterification : The carboxylic acid group at position 5 is esterified to the methyl ester using methanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid, often under reflux.

  • Purification : The final product is purified by crystallization, commonly from ethanol, to obtain high purity yields.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization o-Anthranilic acid + formamide, heat 75-80 Formation of quinazoline core
2 Chloromethylation Chloromethyl methyl ether / HCl, solvent (e.g., dichloromethane), 0-5°C 65-70 Electrophilic substitution at C-2
3 Esterification Methanol + acid catalyst (H2SO4 or HCl), reflux 80-85 Conversion of acid to methyl ester
4 Purification Crystallization from ethanol 90 Enhances purity

Industrial Production Considerations

Industrial scale synthesis optimizes these steps for higher yield and efficiency:

  • Continuous Flow Reactors : Utilized to control reaction times and temperatures precisely, enhancing reproducibility and safety, especially for chloromethylation which involves hazardous reagents.

  • Automated Systems : Enable better control of reagent addition and reaction monitoring, increasing throughput.

  • Green Chemistry Approaches : Efforts to replace chloromethyl methyl ether with less toxic chloromethylation alternatives or to minimize solvent use are ongoing to improve environmental profiles.

Reaction Mechanisms and Chemical Insights

  • Chloromethylation Mechanism : The electrophilic chloromethylation involves generation of a chloromethyl carbocation intermediate that attacks the nucleophilic position 2 of the quinazoline ring, facilitated by the electron-rich nitrogen atoms.

  • Esterification Mechanism : Acid-catalyzed nucleophilic attack of methanol on the carboxylic acid carbonyl carbon forms a tetrahedral intermediate, which upon proton transfer and elimination of water yields the methyl ester.

Research Findings and Optimization

  • Yield Optimization : Reaction temperature and solvent choice critically affect chloromethylation yield. Lower temperatures (0-5°C) reduce side reactions and decomposition.

  • Purity Control : Crystallization from ethanol is effective in removing impurities such as unreacted starting materials and side products.

  • Alternative Methods : Some studies have explored the use of phase-transfer catalysts and microwave-assisted synthesis to shorten reaction times and improve yields.

Summary Table of Preparation Methods

Methodology Aspect Details
Starting Material o-Anthranilic acid derivatives
Key Reactions Cyclization, chloromethylation, esterification
Chloromethylation Reagents Chloromethyl methyl ether, HCl, low temperature
Esterification Reagents Methanol, acid catalyst (H2SO4 or HCl)
Solvents Dichloromethane, ethanol
Purification Crystallization
Typical Yields 65-85% per step, overall ~40-50%
Industrial Enhancements Continuous flow reactors, automation, green chemistry

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with chloromethylating agents. For example, Vilsmeier–Haack formylation (using POCl₃/DMF) can introduce the chloromethyl group, followed by esterification . Optimization requires monitoring reaction temperature (typically 0–5°C for chloromethylation to avoid side reactions) and solvent polarity (e.g., dichloromethane for better selectivity). Purity is assessed via TLC or HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize this compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the quinazoline C=O (~170 ppm in 13C NMR) and chloromethyl (–CH₂Cl) protons (~4.5–5.0 ppm in 1H NMR).
  • X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL is ideal for small-molecule refinement, particularly for resolving disorder in the chloromethyl group .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks with isotopic patterns matching Cl atoms.

Q. What safety protocols are critical when handling the chloromethyl group in this compound?

  • Methodological Answer :

  • Store in airtight containers at ≤4°C to prevent hydrolysis.
  • Use corrosion-resistant equipment (e.g., glass or PTFE) due to reactivity with metals .
  • Conduct reactions in fume hoods with spark-proof tools to mitigate flammability risks .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered chloromethyl groups) be resolved?

  • Methodological Answer :

  • Apply SHELXL’s PART and SUMP commands to model disorder. Use restraints (e.g., DFIX for bond lengths) to maintain chemically reasonable geometry .
  • Validate with R1 values (<5%) and check electron density maps (e.g., Fo–Fc maps in Olex2) for residual peaks .

Q. What strategies address discrepancies in NMR data (e.g., unexpected splitting of quinazoline protons)?

  • Methodological Answer :

  • Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on proton exchange rates.
  • Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, NOESY can distinguish between axial/equatorial conformers in the dihydroquinazoline ring .

Q. How can computational modeling predict reactivity of the 4-oxo-3,4-dihydroquinazoline core?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., C4=O for Michael addition).
  • MD simulations (AMBER force field) can model solvation effects on reaction kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate

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